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Abstract
Tivantinib, also known as ARQ 197, is an orally bioavailable small molecule that has been

extensively investigated as a selective inhibitor of the c-MET receptor tyrosine kinase.[1] The c-

MET pathway, when abnormally activated, plays a crucial role in tumor cell proliferation,

survival, invasion, and metastasis, making it a significant target in oncology.[2] Tivantinib's

unique, non-ATP-competitive mechanism of action distinguishes it from many other kinase

inhibitors.[3] However, emerging evidence has revealed a more complex pharmacological

profile, with significant activity related to microtubule disruption, independent of its c-MET

inhibitory function.[4][5][6] This guide provides an in-depth technical overview of (Rac)-
Tivantinib, summarizing its mechanism of action, quantitative preclinical and clinical data, and

detailed experimental protocols relevant to its study.

Mechanism of Action
c-MET Inhibition
Tivantinib was initially developed as a selective, non-ATP-competitive inhibitor of the c-MET

receptor.[3] It binds to the inactive, dephosphorylated conformation of the c-MET kinase

domain, stabilizing it and thereby preventing its autophosphorylation and subsequent activation

of downstream signaling pathways.[7][8] The calculated inhibitory constant (Ki) for Tivantinib

against c-MET is approximately 355 nM.[3][9][10] By blocking the HGF/c-MET axis, Tivantinib
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was designed to inhibit key cellular processes implicated in cancer progression, including cell

growth, migration, and invasion.[5][7]

Off-Target Effects: Tubulin Polymerization Inhibition
Contrary to its initial understanding as a highly selective c-MET inhibitor, subsequent research

has demonstrated that Tivantinib's cytotoxic effects are often independent of c-MET signaling.

[6][11] Tivantinib has been shown to act as a microtubule-disrupting agent, inhibiting tubulin

polymerization.[4][5][6] This activity leads to a G2/M cell cycle arrest and induction of

apoptosis, a mechanism distinct from its c-MET inhibitory function.[4][5] In some studies,

Tivantinib's anti-proliferative activity was observed in both c-MET dependent and independent

cancer cell lines, suggesting that its effects on microtubules are a significant contributor to its

overall anti-tumor activity.[4][6]

c-MET Signaling Pathway
The c-MET receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and

autophosphorylates, initiating a cascade of downstream signaling. Key pathways activated

include the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell

proliferation, survival, migration, and invasion.
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Caption: c-MET signaling pathway and the inhibitory action of Tivantinib.
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Quantitative Data
Preclinical Data
The preclinical activity of Tivantinib has been evaluated in various cancer cell lines. The

following tables summarize key in vitro efficacy data.

Table 1: In Vitro c-MET Kinase Inhibition

Parameter Value Reference(s)

Ki (c-MET) 355 nM [3][9][10]

Table 2: IC50 Values for Cell Proliferation in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Reference(s)

A549
Non-Small Cell Lung

Cancer
0.38 [12]

DBTRG-05MG Glioblastoma 0.45 [12]

NCI-H441
Non-Small Cell Lung

Cancer
0.29 [12]

HT29 Colon Cancer
~0.1-0.3 (for c-MET

phosphorylation)
[13]

MKN-45 Gastric Cancer
~0.1-0.3 (for c-MET

phosphorylation)
[13]

MDA-MB-231 Breast Cancer
~0.1-0.3 (for c-MET

phosphorylation)
[13]

Clinical Pharmacokinetic Data
Pharmacokinetic parameters of Tivantinib have been assessed in several clinical trials. The

data presented here are from a study in patients with advanced solid tumors.

Table 3: Pharmacokinetic Parameters of Tivantinib
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Dose Cmax (µg/mL) Tmax (h)
AUC0-8h
(µg·h/mL)

Reference(s)

240 mg 1.37 3.1 6.88 [12]

360 mg BID

Varies by

CYP2C19

metabolizer

status

~3 Varies [14][15]

Note: Tivantinib is primarily metabolized by CYP2C19, and to a lesser extent by CYP3A4. Its

pharmacokinetics can vary based on the patient's CYP2C19 genotype.[15]

Experimental Protocols
c-MET Kinase Inhibition Assay (Radiometric Filter-
Binding Assay)
This protocol outlines a method to determine the in vitro inhibitory activity of Tivantinib against

recombinant c-MET kinase.

Objective: To quantify the IC50 value of Tivantinib for c-MET kinase activity.

Materials:

Recombinant human c-MET kinase domain

Tivantinib

Poly(Glu, Tyr) 4:1 substrate

[γ-³²P]ATP or [γ-³³P]ATP

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM

DTT)

P30 filtermats
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10% Phosphoric acid

Scintillation counter

Protocol:

Prepare serial dilutions of Tivantinib in DMSO, then dilute further in kinase reaction buffer.

In a 96-well plate, add 20 µL of recombinant c-MET kinase to each well.

Add 20 µL of the diluted Tivantinib or vehicle (DMSO) control to the respective wells and pre-

incubate for 30 minutes at room temperature.

Initiate the kinase reaction by adding 20 µL of a solution containing the poly(Glu, Tyr)

substrate and ATP (spiked with [γ-³²P]ATP or [γ-³³P]ATP).

Incubate the reaction for a defined period (e.g., 10-60 minutes) at 30°C.

Stop the reaction by adding 10% phosphoric acid.

Spot 10 µL aliquots of the reaction mixture onto P30 filtermats.

Wash the filtermats extensively with phosphoric acid to remove unincorporated radiolabeled

ATP.

Allow the filtermats to dry.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition for each Tivantinib concentration relative to the vehicle

control and determine the IC50 value using non-linear regression analysis.

Start Prepare Tivantinib dilutions Add c-MET kinase to plate Pre-incubate with Tivantinib Initiate reaction with Substrate & [γ-P]ATP Incubate at 30°C Stop reaction Spot on filtermat Wash filtermat Measure radioactivity Calculate IC50

Click to download full resolution via product page

Caption: Workflow for a radiometric c-MET kinase inhibition assay.
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Cell Viability Assay (MTS Assay)
This protocol describes a colorimetric assay to assess the effect of Tivantinib on the viability

and proliferation of cancer cell lines.

Objective: To determine the IC50 of Tivantinib on cancer cell proliferation.

Materials:

Cancer cell line of interest

Complete cell culture medium

Tivantinib

MTS reagent (containing PES)

96-well plates

Microplate reader

Protocol:

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000

cells/well) in 100 µL of complete medium.

Allow cells to adhere and recover for 6-24 hours.

Prepare serial dilutions of Tivantinib in complete medium and add them to the wells. Include

a vehicle control (DMSO).

Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C in a CO₂

incubator.

Add 20 µL of MTS reagent to each well.

Incubate for 1-4 hours at 37°C, until a color change is apparent.

Measure the absorbance at 490 nm using a microplate reader.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the percentage of cell viability for each Tivantinib concentration relative to the

vehicle control and determine the IC50 value using non-linear regression analysis.[16][17]

Start

Seed cells in 96-well plate

Incubate (6-24h)

Treat with Tivantinib dilutions

Incubate (e.g., 72h)

Add MTS reagent

Incubate (1-4h)

Measure absorbance at 490nm

Calculate IC50
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Click to download full resolution via product page

Caption: Workflow for a cell viability MTS assay.

In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of Tivantinib

in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of Tivantinib.

Materials:

Immunocompromised mice (e.g., athymic nude or SCID)

Cancer cell line of interest (e.g., MHCC97L for hepatocellular carcinoma)

Matrigel (optional)

Tivantinib formulation for oral gavage

Vehicle control

Calipers for tumor measurement

Protocol:

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, potentially

mixed 1:1 with Matrigel) into the flank of each mouse.

Monitor the mice for tumor formation.

Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and

control groups.

Administer Tivantinib (e.g., 100-200 mg/kg) or vehicle control daily via oral gavage.

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g.,

Volume = (length x width²)/2).
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Monitor the body weight of the mice as an indicator of toxicity.

Continue treatment for a predetermined period (e.g., 15-21 days).

At the end of the study, euthanize the mice and excise the tumors for weighing and further

analysis (e.g., immunohistochemistry for p-MET, tubulin).

Calculate the tumor growth inhibition (TGI) for the Tivantinib-treated group compared to the

vehicle control group.[18]

Conclusion
(Rac)-Tivantinib is a fascinating small molecule with a dual mechanism of action, targeting

both the c-MET receptor tyrosine kinase and microtubule dynamics. While its development as a

selective c-MET inhibitor has been challenged by clinical trial outcomes and the discovery of its

potent anti-mitotic effects, it remains a valuable tool for cancer research. The data and

protocols presented in this guide offer a comprehensive technical resource for scientists and

researchers investigating the c-MET signaling pathway, microtubule-targeting agents, and the

complex pharmacology of Tivantinib itself. Understanding its dual mechanism is critical for

interpreting experimental results and exploring its potential in specific, well-defined cancer

contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. GraphViz Examples and Tutorial [graphs.grevian.org]

2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

3. graphviz.org [graphviz.org]

4. Tivantinib induces G2/M arrest and apoptosis by disrupting tubulin polymerization in
hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.researchgate.net/figure/Tivantinib-abrogates-tumor-growth-in-MHCC97L-xenograft-mouse-model-independent-of_fig3_283836022
https://www.benchchem.com/product/b567748?utm_src=pdf-body
https://www.benchchem.com/product/b567748?utm_src=pdf-custom-synthesis
https://graphs.grevian.org/example
https://sites.lifesci.ucla.edu/mcdb-arispe/wp-content/uploads/sites/126/2017/05/Prot_Animl_XenograftTumorAssay.pdf
https://www.graphviz.org/pdf/dotguide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4603939/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4603939/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular
Carcinoma: No Beneficial Effect With the Use of Tivantinib? - PMC [pmc.ncbi.nlm.nih.gov]

6. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC
[pmc.ncbi.nlm.nih.gov]

7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

8. Targeting the Pro-Survival Protein MET with Tivantinib (ARQ 197) Inhibits Growth of
Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

9. Phase 1 study of safety, pharmacokinetics, and pharmacodynamics of tivantinib in
combination with bevacizumab in adult patients with advanced solid tumors - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. cancer-research-network.com [cancer-research-network.com]

11. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung
cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

12. selleckchem.com [selleckchem.com]

13. medchemexpress.com [medchemexpress.com]

14. Phase 1 study of safety, pharmacokinetics, and pharmacodynamics of tivantinib in
combination with bevacizumab in adult patients with advanced solid tumors - PMC
[pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. broadpharm.com [broadpharm.com]

17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

18. researchgate.net [researchgate.net]

To cite this document: BenchChem. [(Rac)-Tivantinib as a c-MET Inhibitor: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b567748#rac-tivantinib-as-a-c-met-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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